Cas no 1897115-49-9 (tert-butyl N-4-(1-aminoethyl)-2-methoxyphenylcarbamate)
tert-butyl N-4-(1-aminoethyl)-2-methoxyphenylcarbamate Chemical and Physical Properties
Names and Identifiers
-
- tert-butyl N-4-(1-aminoethyl)-2-methoxyphenylcarbamate
- EN300-1902816
- 1897115-49-9
- tert-butyl N-[4-(1-aminoethyl)-2-methoxyphenyl]carbamate
-
- Inchi: 1S/C14H22N2O3/c1-9(15)10-6-7-11(12(8-10)18-5)16-13(17)19-14(2,3)4/h6-9H,15H2,1-5H3,(H,16,17)
- InChI Key: CJAWGEWHUYIISI-UHFFFAOYSA-N
- SMILES: O(C(NC1C=CC(=CC=1OC)C(C)N)=O)C(C)(C)C
Computed Properties
- Exact Mass: 266.16304257g/mol
- Monoisotopic Mass: 266.16304257g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 19
- Rotatable Bond Count: 5
- Complexity: 302
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.7
- Topological Polar Surface Area: 73.6Ų
tert-butyl N-4-(1-aminoethyl)-2-methoxyphenylcarbamate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1902816-1g |
tert-butyl N-[4-(1-aminoethyl)-2-methoxyphenyl]carbamate |
1897115-49-9 | 1g |
$914.0 | 2023-09-18 | ||
| Enamine | EN300-1902816-5g |
tert-butyl N-[4-(1-aminoethyl)-2-methoxyphenyl]carbamate |
1897115-49-9 | 5g |
$2650.0 | 2023-09-18 | ||
| Enamine | EN300-1902816-10g |
tert-butyl N-[4-(1-aminoethyl)-2-methoxyphenyl]carbamate |
1897115-49-9 | 10g |
$3929.0 | 2023-09-18 | ||
| Enamine | EN300-1902816-0.05g |
tert-butyl N-[4-(1-aminoethyl)-2-methoxyphenyl]carbamate |
1897115-49-9 | 0.05g |
$768.0 | 2023-09-18 | ||
| Enamine | EN300-1902816-0.1g |
tert-butyl N-[4-(1-aminoethyl)-2-methoxyphenyl]carbamate |
1897115-49-9 | 0.1g |
$804.0 | 2023-09-18 | ||
| Enamine | EN300-1902816-0.25g |
tert-butyl N-[4-(1-aminoethyl)-2-methoxyphenyl]carbamate |
1897115-49-9 | 0.25g |
$840.0 | 2023-09-18 | ||
| Enamine | EN300-1902816-0.5g |
tert-butyl N-[4-(1-aminoethyl)-2-methoxyphenyl]carbamate |
1897115-49-9 | 0.5g |
$877.0 | 2023-09-18 | ||
| Enamine | EN300-1902816-1.0g |
tert-butyl N-[4-(1-aminoethyl)-2-methoxyphenyl]carbamate |
1897115-49-9 | 1g |
$1100.0 | 2023-06-02 | ||
| Enamine | EN300-1902816-2.5g |
tert-butyl N-[4-(1-aminoethyl)-2-methoxyphenyl]carbamate |
1897115-49-9 | 2.5g |
$1791.0 | 2023-09-18 | ||
| Enamine | EN300-1902816-5.0g |
tert-butyl N-[4-(1-aminoethyl)-2-methoxyphenyl]carbamate |
1897115-49-9 | 5g |
$3189.0 | 2023-06-02 |
tert-butyl N-4-(1-aminoethyl)-2-methoxyphenylcarbamate Related Literature
-
Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
-
2. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
-
Siquan Zhang,Shengyao Wang,Liping Guo,Hao Chen,Bien Tan,Shangbin Jin J. Mater. Chem. C, 2020,8, 192-200
-
Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
Additional information on tert-butyl N-4-(1-aminoethyl)-2-methoxyphenylcarbamate
Professional Introduction to Compound with CAS No. 1897115-49-9 and Product Name: Tert-butyl N-4-(1-aminoethyl)-2-methoxyphenylcarbamate
Tert-butyl N-4-(1-aminoethyl)-2-methoxyphenylcarbamate, identified by its Chemical Abstracts Service (CAS) number 1897115-49-9, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the class of carbamates, which are widely recognized for their diverse applications in medicinal chemistry, agrochemicals, and material science. The structural features of this molecule, particularly its tert-butyl protecting group, the N-4-(1-aminoethyl) side chain, and the 2-methoxyphenyl aromatic moiety, contribute to its unique chemical properties and potential biological activities.
The significance of Tert-butyl N-4-(1-aminoethyl)-2-methoxyphenylcarbamate lies in its utility as a key intermediate in the synthesis of more complex molecules. In recent years, there has been a growing interest in developing novel carbamate-based drugs due to their favorable pharmacokinetic profiles and minimal toxicity. The tert-butyl group in this compound serves as an effective protecting group for amine functionalities, allowing for selective modifications during synthetic processes. This feature is particularly valuable in multi-step organic syntheses where orthogonal reactions are required.
One of the most compelling aspects of Tert-butyl N-4-(1-aminoethyl)-2-methoxyphenylcarbamate is its potential application in the development of bioactive molecules. The 2-methoxyphenyl ring is a common pharmacophore found in many therapeutic agents, known for its ability to interact with biological targets such as enzymes and receptors. The presence of the 1-aminoethyl side chain introduces a basic nitrogen atom, which can participate in hydrogen bonding or salt formation, further enhancing the compound's binding affinity to biological targets. These structural elements make it a promising candidate for further exploration in drug discovery.
Recent advancements in computational chemistry have enabled researchers to predict the biological activity of compounds like Tert-butyl N-4-(1-aminoethyl)-2-methoxyphenylcarbamate with greater accuracy. Molecular docking studies have shown that this compound can interact with various protein targets, suggesting potential applications in treating inflammatory diseases, neurological disorders, and other conditions. Additionally, the use of high-throughput screening techniques has facilitated the identification of novel derivatives with enhanced pharmacological properties.
The synthesis of Tert-butyl N-4-(1-aminoethyl)-2-methoxyphenylcarbamate involves a series of well-established organic reactions, including nucleophilic substitution, condensation reactions, and protection-deprotection strategies. The use of advanced synthetic methodologies has improved both the efficiency and yield of this process. For instance, catalytic hydrogenation techniques have been employed to introduce the 1-aminoethyl side chain with high selectivity. Furthermore, green chemistry principles have been integrated into the synthetic route to minimize waste and reduce environmental impact.
In conclusion, Tert-butyl N-4-(1-aminoethyl)-2-methoxyphenylcarbamate (CAS No. 1897115-49-9) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and versatile reactivity make it a valuable tool for researchers developing new therapeutic agents. As our understanding of molecular interactions continues to evolve, compounds like this are poised to play a crucial role in addressing some of the most pressing challenges in medicine today.
1897115-49-9 (tert-butyl N-4-(1-aminoethyl)-2-methoxyphenylcarbamate) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)